Tert-butyl 3-(3-(2-ethoxy-2-oxoethoxy)propyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(3-(2-ethoxy-2-oxoethoxy)propyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a propyl chain substituted with a 2-ethoxy-2-oxoethoxy moiety. This compound is part of a broader class of azetidine-based building blocks used in medicinal chemistry and drug discovery. Azetidines are valued for their conformational rigidity and ability to modulate pharmacokinetic properties, such as metabolic stability and solubility . The ethoxy-oxoethoxy group introduces both ester and ether functionalities, which may influence reactivity and solubility compared to simpler substituents like hydroxymethyl or aminomethyl groups.
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl 3-[3-(2-ethoxy-2-oxoethoxy)propyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO5/c1-5-20-13(17)11-19-8-6-7-12-9-16(10-12)14(18)21-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
LLZQTFZEQQJTCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester and carbamate functional groups:
-
Ethoxy ester hydrolysis : The 2-ethoxy-2-oxoethoxy group is hydrolyzed to a carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
-
tert-Butyl carbamate cleavage : The Boc group is removed with strong acids (e.g., TFA in DCM) to yield the free azetidine amine .
Table 1: Hydrolysis Conditions and Outcomes
Ring-Opening Reactions
The azetidine ring participates in nucleophilic ring-opening reactions:
-
Acid-catalyzed ring opening : Reacts with HBr in acetic acid to form a linear bromide intermediate.
-
Base-mediated reactions : Treatment with K₂CO₃ in methanol induces strain-driven ring expansion to pyrrolidine derivatives.
Ester-to-Amide Conversion
The ethoxy ester undergoes aminolysis with primary amines (e.g., methylamine) in THF to form amides:
Yield : 65–85% depending on the amine.
Reduction of Ester Groups
The ethoxy ester is reduced to a primary alcohol using LiAlH₄ in dry ether:
Yield : 70%.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed reactions:
-
Suzuki coupling : The azetidine nitrogen reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
-
Buchwald-Hartwig amination : Couples with aryl halides to generate N-aryl azetidines .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Bromophenylboronic acid | 58% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Chloropyridine | 63% |
Stability and Reactivity Notes
-
pH sensitivity : The Boc group is stable in neutral/basic conditions but hydrolyzes rapidly in acidic media (t₁/₂ = 15 min in 1M HCl).
-
Thermal stability : Decomposes above 200°C, limiting high-temperature applications.
Comparison with Similar Compounds
Key Insights :
- The ethoxy-oxoethoxy propyl group in the target compound introduces ester functionality, which may improve aqueous solubility compared to purely alkyl substituents (e.g., propyl chains). However, it is less polar than hydroxyl or amine groups .
- Fluorinated analogs (e.g., CAS 1126650-66-5) exhibit higher metabolic stability due to C-F bond resistance to enzymatic cleavage, a feature absent in the target compound .
- Aminomethyl-substituted derivatives (e.g., CAS 325775-44-8) offer direct routes for bioconjugation, whereas the target compound requires ester hydrolysis or ether cleavage for further modification .
Physical Properties and Stability
- Physical State : Most azetidine derivatives, including the target compound, are oils at room temperature (e.g., compound 4-59 in is a pale yellow oil) .
- Purity: Commercial analogs (e.g., CAS 142253-56-3) are typically >95% pure, as noted in .
- Stability : The Boc group in the target compound enhances stability under basic conditions but is labile in acidic environments. Fluorinated derivatives (e.g., CAS 1126650-66-5) show improved oxidative stability .
Preparation Methods
Protection of the Azetidine Ring
Azetidine, a strained four-membered nitrogen heterocycle, is highly reactive. To prevent unwanted side reactions during subsequent steps, the nitrogen atom is typically protected as a tert-butyl carbamate (Boc group). This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as triethylamine or 4-dimethylaminopyridine (DMAP). The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring against ring-opening reactions.
Functionalization of the Azetidine at the 3-Position
The introduction of the propyl side chain at the 3-position of azetidine is critical. This is commonly accomplished through alkylation or Mitsunobu reactions. For example, treatment of Boc-protected azetidine with a propyl bromide derivative under basic conditions (e.g., sodium hydride or potassium carbonate) yields the desired alkylated product.
Stepwise Synthesis of the Propyl Side Chain
The propyl side chain contains an ethoxy-oxoethyl ether group, which necessitates a multi-step synthesis:
Synthesis of 2-Ethoxy-2-Oxoethyl Ether Intermediate
The ethoxy-oxoethyl moiety is introduced via Williamson ether synthesis. Ethyl glycolate is reacted with a brominated propane derivative (e.g., 1,3-dibromopropane) in the presence of a base such as potassium hydroxide. This yields 3-(2-ethoxy-2-oxoethoxy)propyl bromide, a key alkylating agent.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethyl glycolate | Tetrahydrofuran | 0–25°C | 85% |
| 1,3-Dibromopropane | |||
| KOH |
Coupling the Side Chain to Azetidine
The alkylating agent (3-(2-ethoxy-2-oxoethoxy)propyl bromide) is reacted with Boc-protected azetidine under nucleophilic substitution conditions. Sodium hydride in dimethylformamide (DMF) facilitates deprotonation of the azetidine nitrogen, enabling efficient alkylation.
Optimized Alkylation Protocol
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Sodium hydride (2 eq) |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–18 hours |
| Yield | 72–78% |
Alternative Routes via Oxidation and Reductive Amination
Swern Oxidation for Ketone Intermediates
In one patented approach, a secondary alcohol intermediate is oxidized to a ketone using the Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine in dichloromethane). Although originally reported for analogous oxazolidine derivatives, this method is adaptable to azetidine systems. The ketone can subsequently undergo reductive amination to introduce the propyl side chain.
Example Protocol
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) enables ether formation between alcohols and phenols. Applied to azetidine systems, this method allows direct coupling of pre-formed ethoxy-oxoethyl ethers to the azetidine ring, avoiding harsh alkylation conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Alkylation | Simple setup, high reproducibility | Requires anhydrous conditions | 70–78% |
| Swern Oxidation | Mild, avoids over-oxidation | Low-temperature sensitivity | 65–68% |
| Mitsunobu Reaction | Stereochemical control | High reagent cost | 60–65% |
Optimization Strategies for Industrial-Scale Production
Solvent and Catalyst Selection
Q & A
Q. What are the key considerations for synthesizing Tert-butyl 3-(3-(2-ethoxy-2-oxoethoxy)propyl)azetidine-1-carboxylate with high yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups and coupling strategies. Key steps include:
-
Protection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize the azetidine nitrogen during subsequent reactions .
-
Coupling : Ethoxy-oxoethoxypropyl side-chain introduction via nucleophilic substitution or esterification under controlled pH and temperature (e.g., 0–5°C for sensitive intermediates) .
-
Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or base-mediated reactions (e.g., triethylamine for tosylation) to enhance selectivity .
-
Purification : Column chromatography or recrystallization to isolate the compound ≥95% purity .
- Data Table :
| Reaction Step | Key Conditions | Yield Optimization Tips |
|---|---|---|
| Boc Protection | Anhydrous DCM, 0°C | Use fresh Boc anhydride to avoid hydrolysis |
| Side-Chain Addition | Ethyl bromoacetate, K₂CO₃, DMF, 60°C | Monitor via TLC (Rf ~0.5 in EtOAc/hexanes) |
| Final Deprotection | HCl/dioxane, RT | Quench with NaHCO₃ to neutralize excess acid |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
-
NMR Spectroscopy :
-
¹H/¹³C NMR : Assign peaks for azetidine protons (δ 3.5–4.0 ppm), ethoxy group (δ 1.2–1.4 ppm), and tert-butyl (δ 1.4 ppm) .
-
2D NMR (COSY, HSQC) : Resolve overlapping signals from propyl and ethoxy chains .
-
Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group, m/z ~100–150) .
-
IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and azetidine ring vibrations .
- Data Table :
| Technique | Key Peaks/Signals | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 4.2 ppm (ester OCH₂) | Confirms ethoxy group |
| HRMS | m/z 342.1912 ([M+Na]⁺) | Validates molecular formula (C₁₇H₂₉NO₅) |
| IR | 1740 cm⁻¹ (C=O) | Verifies ester functionality |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in activity (e.g., cytotoxicity vs. neuroprotection) may arise from:
-
Purity Variability : Impurities (e.g., residual solvents or byproducts) can skew assays. Use HPLC (>95% purity) and quantify impurities via LC-MS .
-
Experimental Design : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y), exposure times, and solvent controls (DMSO ≤0.1%) .
-
Mechanistic Studies : Perform target-binding assays (SPR, ITC) to validate interactions with proposed targets (e.g., kinases or GPCRs) .
- Case Study :
-
Conflict : Inconsistent IC₅₀ values (µM range) in cancer cell proliferation assays.
-
Resolution : Re-test with identical cell passage numbers, normalize to a reference inhibitor (e.g., staurosporine), and validate via Western blot (apoptosis markers) .
Q. What strategies optimize the compound’s stability under various experimental conditions?
- Methodological Answer : Stability challenges include hydrolysis of the ester group and Boc-deprotection. Mitigation strategies:
-
Storage : –20°C under argon; avoid aqueous buffers at pH >8 .
-
Formulation : Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce degradation in biological media .
-
Kinetic Studies : Monitor degradation via UPLC at 25°C/40°C to calculate shelf-life (t₉₀) and activation energy (Arrhenius plot) .
- Data Table :
| Condition | Degradation Pathway | Half-Life (t₁/₂) | Stabilization Method |
|---|---|---|---|
| pH 7.4, 37°C | Ester hydrolysis | 48 hrs | Co-solvents (e.g., 10% EtOH) |
| Light Exposure | Photo-oxidation | 12 hrs | Amber glass vials |
Q. How can computational methods aid in designing derivatives with enhanced pharmacological properties?
- Methodological Answer :
-
Docking/MD Simulations : Model interactions with targets (e.g., COX-2 or β-secretase) using AutoDock or Schrödinger. Focus on azetidine ring flexibility and ethoxy group orientation .
-
QSAR : Correlate substituent electronegativity (Hammett σ) with logP and IC₅₀ to prioritize derivatives .
-
ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA <90 Ų) and reduce CYP inhibition .
- Example Workflow :
Replace ethoxy group with trifluoroethoxy (enhanced metabolic stability).
Introduce polar groups (e.g., –OH) to improve solubility.
Validate via in vitro permeability (Caco-2 assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
